![molecular formula C8H12O3 B3324431 (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol CAS No. 185622-63-3](/img/structure/B3324431.png)
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
描述
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol, also known as (+)-trans-PTX, is a natural product that has been found to exhibit various biological activities. It is a member of the taxane family of compounds and has been isolated from the bark of Taxus wallichiana, a species of yew tree found in the Himalayas. The compound has been the subject of extensive research due to its potential as a drug candidate for the treatment of cancer.
作用机制
The mechanism of action of (+)-trans-PTX involves its interaction with microtubules, which are essential components of the cytoskeleton. The compound binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization. This results in the formation of stable microtubules that cannot be disassembled, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, (+)-trans-PTX has been found to exhibit various other biological activities. It has been shown to have anti-inflammatory and immunomodulatory effects, as well as neuroprotective properties. The compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of (+)-trans-PTX is its potency against cancer cells. It has been found to be effective against a wide range of cancer cell lines, including those that are resistant to other anticancer drugs. However, the compound is also highly toxic and can cause severe side effects, such as neuropathy and myelosuppression. This limits its use in clinical settings and makes it challenging to study in laboratory experiments.
未来方向
There are several future directions for research on (+)-trans-PTX. One area of interest is the development of new analogs and derivatives of the compound that exhibit improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is growing interest in the use of (+)-trans-PTX in combination with other anticancer drugs to enhance their efficacy and reduce toxicity. Finally, research is also being conducted on the use of the compound in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.
科学研究应用
Research on (+)-trans-PTX has focused on its potential as an anticancer agent. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and ovarian cancer. It works by disrupting microtubule formation, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
属性
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-XVMARJQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@@H]([C@@H]2O1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




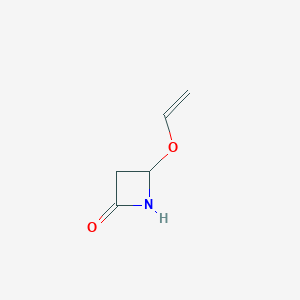
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)

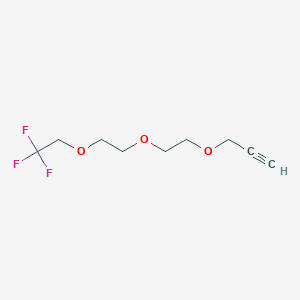


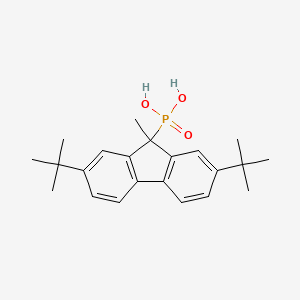
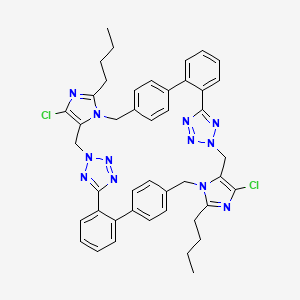
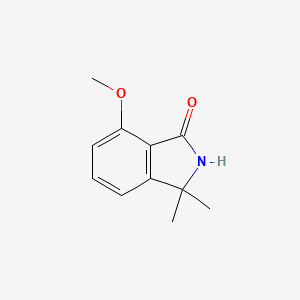
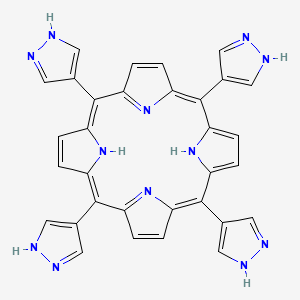

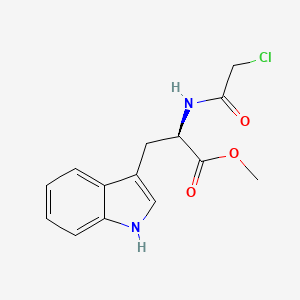
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)